1-Iodo-2,3,4,5-tetramethylbenzene;1,2,3-tribromo-5-fluorobenzene
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 1,2,3-tribromo-5-fluorobenzene are organic compounds that belong to the class of halogenated aromatic hydrocarbons. These compounds are characterized by the presence of halogen atoms (iodine, bromine, and fluorine) attached to a benzene ring, which is further substituted with methyl groups in the case of 1-Iodo-2,3,4,5-tetramethylbenzene.
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid under reflux conditions .
1,2,3-tribromo-5-fluorobenzene: can be prepared by the bromination of 5-fluoro-1,2,3-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
1,2,3-tribromo-5-fluorobenzene: also undergoes several reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the study of halogen bonding interactions and as a precursor for the synthesis of radiolabeled compounds for medical imaging .
1,2,3-tribromo-5-fluorobenzene: is utilized in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of biologically active compounds and is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to participate in halogen bonding interactions, which can influence the reactivity and stability of the compounds it interacts with. The iodine atom can act as an electrophile, facilitating various substitution and addition reactions .
1,2,3-tribromo-5-fluorobenzene: exerts its effects through the electron-withdrawing nature of the bromine and fluorine atoms. These halogens can stabilize negative charges and influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other halogenated methylbenzenes such as 1-Bromo-2,3,4,5-tetramethylbenzene and 1-Chloro-2,3,4,5-tetramethylbenzene. The presence of iodine makes it more reactive in nucleophilic substitution reactions compared to bromine and chlorine derivatives .
1,2,3-tribromo-5-fluorobenzene: can be compared with other halogenated fluorobenzenes such as 1,2,3-trichloro-5-fluorobenzene and 1,2,3-triiodo-5-fluorobenzene. The combination of bromine and fluorine atoms provides unique electronic properties that are not observed in compounds with only one type of halogen .
Properties
Molecular Formula |
C16H15Br3FI |
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Molecular Weight |
592.9 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;1,2,3-tribromo-5-fluorobenzene |
InChI |
InChI=1S/C10H13I.C6H2Br3F/c1-6-5-10(11)9(4)8(3)7(6)2;7-4-1-3(10)2-5(8)6(4)9/h5H,1-4H3;1-2H |
InChI Key |
WFLUQMGMUXFEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=C(C=C(C(=C1Br)Br)Br)F |
Origin of Product |
United States |
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